molecular formula C8H12N2O B14383446 4-[(1-Aminoethyl)amino]phenol CAS No. 88095-94-7

4-[(1-Aminoethyl)amino]phenol

Cat. No.: B14383446
CAS No.: 88095-94-7
M. Wt: 152.19 g/mol
InChI Key: NAQRPSUXYCXEHE-UHFFFAOYSA-N
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Description

4-[(1-Aminoethyl)amino]phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, where the hydroxyl group is substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Aminoethyl)amino]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-nitrophenol with ethylenediamine under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Aminoethyl)amino]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-[(1-Aminoethyl)amino]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(1-Aminoethyl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminoethyl)phenol
  • 4-(1-Methylethyl)phenol
  • 4-(1-Hydroxyethyl)phenol

Uniqueness

4-[(1-Aminoethyl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

88095-94-7

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(1-aminoethylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-6(9)10-7-2-4-8(11)5-3-7/h2-6,10-11H,9H2,1H3

InChI Key

NAQRPSUXYCXEHE-UHFFFAOYSA-N

Canonical SMILES

CC(N)NC1=CC=C(C=C1)O

Origin of Product

United States

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